17-Hydroxypregnenolone 3-sulfate is a steroid sulfate derived from 17-hydroxypregnenolone, characterized by the addition of a sulfate group at the 3-position. It plays a significant role in steroid hormone biosynthesis and is involved in various physiological processes, particularly in the adrenal glands. This compound is crucial for understanding certain metabolic pathways and has implications in clinical diagnostics, particularly concerning adrenal function and disorders.
The primary sources of 17-hydroxypregnenolone 3-sulfate are the adrenal glands, where it is synthesized from its precursor, 17-hydroxypregnenolone. The compound can also be found in various biological fluids, including serum and urine, where it serves as an important biomarker for assessing adrenal function and diagnosing conditions such as congenital adrenal hyperplasia .
17-Hydroxypregnenolone 3-sulfate belongs to the class of steroid sulfates. It is categorized under steroid hormones and is specifically classified as a sulfated derivative of a steroid hormone. The compound is also recognized by its ChEBI identifier (CHEBI:89454), which denotes its chemical structure and properties in biochemical databases .
The synthesis of 17-hydroxypregnenolone 3-sulfate occurs primarily through enzymatic pathways involving sulfotransferase enzymes. The key enzyme responsible for this conversion is sulfotransferase 2A1, which catalyzes the transfer of a sulfate group to the hydroxyl group at the 3-position of 17-hydroxypregnenolone .
The synthesis process typically involves the following steps:
The molecular formula of 17-hydroxypregnenolone 3-sulfate is C21H34O4S. Its structure consists of a steroid backbone with specific functional groups that define its properties:
The compound has a molecular weight of approximately 402.57 g/mol. Its structural characteristics are essential for its biological activity and interactions with other biomolecules.
17-Hydroxypregnenolone 3-sulfate participates in several biochemical reactions:
These reactions are typically mediated by specific enzymes in the adrenal cortex, where substrate availability and enzyme activity dictate the metabolic fate of this compound .
The mechanism of action for 17-hydroxypregnenolone 3-sulfate primarily involves its role as a precursor in steroidogenesis. Upon entering target cells, it can be converted into active steroid hormones that influence various physiological processes, including metabolism, immune response, and reproductive functions.
Studies indicate that elevated levels of this compound are associated with conditions such as polycystic ovary syndrome and congenital adrenal hyperplasia, highlighting its importance in clinical diagnostics .
Relevant data on solubility and stability conditions are crucial for laboratory handling and applications .
The biosynthesis of 17-hydroxypregnenolone 3-sulfate (17-PregS) involves a tightly coordinated enzymatic cascade. CYP17A1, a membrane-bound cytochrome P450 enzyme, catalyzes the initial 17α-hydroxylation of pregnenolone to form 17-hydroxypregnenolone (17-OH pregnenolone). This reaction occurs in the endoplasmic reticulum of steroidogenic tissues (adrenal glands, gonads) and requires electron donation from NADPH-dependent P450 oxidoreductase (POR) [2] [7]. The 17-OH pregnenolone is subsequently sulfated at the 3β-position by cytosolic sulfotransferases (SULT2A1), which transfer a sulfate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) [1] [3].
Table 1: Enzymatic Parameters in 17-PregS Biosynthesis
Enzyme | Substrate | Product | Km (μM) | Tissue Localization |
---|---|---|---|---|
CYP17A1 | Pregnenolone | 17-OH Pregnenolone | 2.8 | Adrenal zona reticularis, gonads |
SULT2A1 | 17-OH Pregnenolone | 17-PregS | 40 | Liver, adrenal cortex |
CYP17A1 | Pregnenolone sulfate | 17-PregS | 1.2 | Adrenal, peripheral tissues |
CYP17A1 demonstrates distinct kinetic preferences, with higher catalytic efficiency (V~max~) for pregnenolone sulfate (direct precursor to 17-PregS) compared to free pregnenolone [1] [7]. Sulfotransferase activity is elevated in fetal adrenal tissue, explaining high 17-PregS levels during gestation [3] [10].
Two primary pathways contribute to 17-PregS production:
Table 2: Dominant Pathways for 17-PregS Synthesis
Physiological State | Primary Pathway | Key Evidence |
---|---|---|
Fetal Development | Direct hydroxylation of pregnenolone sulfate | High fetal adrenal CYP17A1 activity on sulfated substrates; low 3β-HSD |
Adult Non-Pregnant | Sulfoconjugation of 17-OH pregnenolone | Peripheral SULT2A1 activity > adrenal sulfation |
Pregnancy | Mixed (direct hydroxylation dominant in 3rd trimester) | Utero-placental contribution; elevated 17-PregS in umbilical artery |
Metabolic studies show serum 17-PregS levels are ~3-fold higher than free 17-OH pregnenolone across all age groups, confirming efficient sulfation or direct synthesis [1] [3]. During pregnancy, 17-PregS reaches a nadir in the 3rd month but peaks in the 8th month, reflecting dynamic placental-adrenal interactions [3].
CYP17A1 possesses dual functionalities:
Lyase activity is critically dependent on allosteric activation by cytochrome b5 and efficient electron transfer from POR. Mutations disrupting cytochrome b5 binding impair lyase function but spare hydroxylase activity, leading to isolated 17,20-lyase deficiency [2] [7].
Tissue-specific regulation dictates 17-PregS fate:
Enzyme kinetics reveal pregnenolone sulfate is a preferred substrate for 17α-hydroxylase over free pregnenolone (K~m~ = 1.2 μM vs. 2.8 μM), explaining efficient 17-PregS synthesis even at low substrate concentrations [1] [7].
Clinical Significance of 17-Hydroxypregnenolone 3-Sulfate
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7